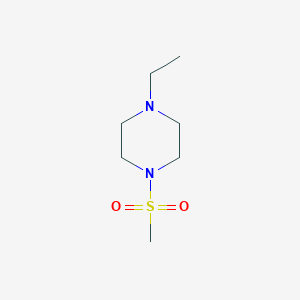

1-ethyl-4-(methylsulfonyl)piperazine

Description

The exact mass of the compound 1-ethyl-4-(methylsulfonyl)piperazine is 192.09324893 g/mol and the complexity rating of the compound is 224. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-ethyl-4-(methylsulfonyl)piperazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-ethyl-4-(methylsulfonyl)piperazine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-ethyl-4-methylsulfonylpiperazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2O2S/c1-3-8-4-6-9(7-5-8)12(2,10)11/h3-7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACGSACSDQNLVRP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)S(=O)(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Physicochemical properties of 1-ethyl-4-(methylsulfonyl)piperazine

An In-Depth Technical Guide to the Physicochemical Properties of 1-ethyl-4-(methylsulfonyl)piperazine

Abstract: This technical guide provides a comprehensive analysis of the core physicochemical properties of 1-ethyl-4-(methylsulfonyl)piperazine, a molecule of interest within contemporary drug discovery programs. The piperazine scaffold is a privileged structure in medicinal chemistry, and understanding the impact of N-alkylation and N-sulfonylation is critical for optimizing drug candidates.[1][2] This document outlines the predicted molecular characteristics of the title compound and presents detailed, field-proven experimental protocols for the empirical determination of its key physicochemical parameters. The narrative emphasizes the causal relationships between molecular structure, experimental design, and the resulting data's implications for Absorption, Distribution, Metabolism, and Excretion (ADME) profiles. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to characterize and advance piperazine-based compounds.

The piperazine ring is a cornerstone of modern medicinal chemistry, prized for its versatile synthetic handles and its ability to fine-tune physicochemical properties such as aqueous solubility, lipophilicity, and pKa.[1][2] These properties are not merely academic data points; they are critical determinants of a drug's in vivo behavior, influencing everything from oral bioavailability to target engagement and potential toxicity.[3][4][5] The title compound, 1-ethyl-4-(methylsulfonyl)piperazine, combines this privileged scaffold with two key functional groups: an N-ethyl group and an N-methylsulfonyl group. The ethyl group is expected to increase lipophilicity, while the potent electron-withdrawing nature of the methylsulfonyl group will significantly decrease the basicity of the adjacent nitrogen atom, profoundly impacting the molecule's ionization state at physiological pH.

This guide provides a predictive overview of these properties and, more importantly, a robust framework for their experimental validation.

Molecular Profile and Predicted Physicochemical Properties

A foundational step in any characterization campaign is the in silico prediction of core properties. These predictions, derived from the compound's structure, guide initial experimental design and help contextualize empirical findings.

Chemical Structure:

-

IUPAC Name: 1-ethyl-4-(methylsulfonyl)piperazine

-

Molecular Formula: C₇H₁₆N₂O₂S

-

SMILES: CCN1CCN(CC1)S(=O)(=O)C

The table below summarizes the computationally predicted physicochemical properties. These values serve as benchmarks for the experimental work detailed in subsequent sections.

| Property | Predicted Value | Significance in Drug Development |

| Molecular Weight | 192.28 g/mol | Influences diffusion and transport across biological membranes. Generally, values <500 Da are preferred for oral bioavailability (Lipinski's Rule of 5).[3] |

| cLogP (Octanol-Water Partition Coefficient) | ~ -0.5 to 0.5 | A measure of lipophilicity. This value suggests a relatively hydrophilic character, which is favorable for aqueous solubility but may require balancing for membrane permeability.[3][4] |

| Topological Polar Surface Area (TPSA) | ~ 50-60 Ų | Predicts transport properties. TPSA < 140 Ų is generally associated with good cell permeability. |

| Hydrogen Bond Donors | 0 | The absence of N-H groups limits hydrogen bond donation capacity. |

| Hydrogen Bond Acceptors | 4 (2 nitrogens, 2 sulfonyl oxygens) | Influences solubility and interactions with biological targets.[3] |

| Predicted pKa (Basic) | pKa₁: ~8.0-8.5 (for the ethyl-substituted nitrogen) | The ionization state at physiological pH (7.4) is critical for solubility, permeability, and target binding. The electron-withdrawing sulfonyl group drastically reduces the basicity of its adjacent nitrogen, making it effectively non-basic under physiological conditions. The remaining tertiary amine is the primary basic center.[6][7] |

Synthesis and Structural Confirmation Workflow

The empirical validation of physicochemical properties requires a pure, structurally confirmed sample of the target compound. A plausible and efficient synthetic route involves the sulfonylation of a commercially available precursor.

Proposed Synthetic Protocol

This protocol describes the reaction of 1-ethylpiperazine with methanesulfonyl chloride. The choice of an appropriate base and solvent system is critical to ensure high yield and minimize side reactions. A tertiary amine base like triethylamine (TEA) is used to scavenge the HCl byproduct without competing in the nucleophilic substitution.

Materials:

-

1-ethylpiperazine

-

Methanesulfonyl chloride

-

Triethylamine (TEA)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Magnetic stirrer and stir bar

-

Ice bath

Step-by-Step Procedure:

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 1-ethylpiperazine (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous dichloromethane.

-

Cooling: Cool the solution to 0 °C using an ice bath. This is crucial to control the exothermicity of the reaction upon addition of the sulfonyl chloride.

-

Reagent Addition: Add methanesulfonyl chloride (1.1 eq.) dropwise to the stirred solution over 15-20 minutes. Maintaining a low temperature prevents potential side reactions and degradation.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 4-6 hours, or until Thin Layer Chromatography (TLC) analysis indicates the complete consumption of the starting material.

-

Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated NaHCO₃ solution (to remove excess acid) and brine (to reduce the solubility of organic material in the aqueous phase).

-

Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude product via flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to obtain pure 1-ethyl-4-(methylsulfonyl)piperazine.

Structural Characterization Workflow

Confirmation of the product's identity and purity is a non-negotiable step. The following workflow ensures the material is suitable for physicochemical analysis.

Caption: Workflow for the synthesis and structural confirmation of the target compound.

-

Mass Spectrometry (MS): To confirm the molecular weight. The expected [M+H]⁺ ion would be at m/z 193.10.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the precise molecular structure and assess purity.[8][9][10][11] The spectra should be consistent with the proposed structure, showing signals for the ethyl group, the four distinct methylene groups of the piperazine ring, and the methyl group of the sulfonyl moiety.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups. Strong absorption bands expected around 1350 cm⁻¹ and 1160 cm⁻¹ are indicative of the asymmetric and symmetric S=O stretching of the sulfonyl group, respectively.[12]

Experimental Protocols for Physicochemical Characterization

The following protocols are designed as self-validating systems for determining the properties that govern a compound's ADME profile.

Aqueous Solubility Determination (Shake-Flask Method)

Causality: Solubility is a gatekeeper for absorption; a compound must be in solution to be absorbed.[5] The shake-flask method (OECD Guideline 105) is the gold-standard for determining thermodynamic solubility, providing a definitive value under equilibrium conditions.

Protocol:

-

Preparation: Add an excess amount of the compound (e.g., 5-10 mg) to a known volume (e.g., 1 mL) of phosphate-buffered saline (PBS) at pH 7.4 in a glass vial.

-

Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C or 37 °C) for 24 hours to ensure equilibrium is reached. The extended time is necessary to allow the solid-state crystal lattice energy to be overcome and a true thermodynamic equilibrium to be established.

-

Phase Separation: Centrifuge the suspension at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

-

Quantification: Carefully remove an aliquot of the clear supernatant and determine its concentration using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS), against a standard curve of known concentrations.

-

Validation: The presence of solid material at the end of the experiment is essential to confirm that the solution was indeed saturated.

Lipophilicity: LogD₇.₄ Determination (Shake-Flask Method)

Causality: Lipophilicity, the balance between water and lipid affinity, governs a molecule's ability to cross biological membranes.[3] For an ionizable compound, the distribution coefficient (LogD) at a specific pH is more physiologically relevant than the partition coefficient (LogP). We measure LogD at pH 7.4 to mimic blood plasma.

Protocol:

-

System Preparation: Prepare a biphasic system of n-octanol and PBS (pH 7.4). Pre-saturate each phase by shaking them together for 24 hours and then allowing the layers to separate. This ensures that the activity of each solvent is not altered during the experiment.

-

Compound Addition: Add a known amount of the compound, dissolved in the pre-saturated aqueous phase, to a vial containing a known volume of pre-saturated n-octanol. The initial concentration should be well below the compound's aqueous solubility limit.

-

Partitioning: Shake the vial vigorously for 1-3 hours at a constant temperature to allow the compound to partition between the two phases until equilibrium is reached.

-

Phase Separation: Centrifuge the vial to ensure complete separation of the aqueous and organic layers.

-

Quantification: Determine the concentration of the compound in both the aqueous and organic phases using a suitable analytical method (e.g., HPLC-UV).

-

Calculation: Calculate LogD₇.₄ using the formula: LogD₇.₄ = log₁₀ ( [Compound]octanol / [Compound]aqueous )

Ionization Constant (pKa) Determination (Potentiometric Titration)

Causality: The pKa dictates the charge state of a molecule at a given pH, which profoundly affects its solubility, permeability, and potential for ionic interactions with targets.[6][13][14] Potentiometric titration is a highly accurate method for measuring pKa by monitoring pH changes during neutralization.

Protocol:

-

Sample Preparation: Prepare a solution of the compound (as its hydrochloride salt, if necessary, to ensure initial solubility) in deionized water or a water/co-solvent mixture at a known concentration (e.g., 1-5 mM).

-

Titration Setup: Use an automated titrator equipped with a calibrated pH electrode.

-

Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding small, precise volumes and recording the pH after each addition. The titration should proceed past the equivalence point.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point. For a more accurate determination, the first derivative of the titration curve can be plotted to precisely identify the equivalence point(s). Given the structure, only one pKa corresponding to the N-ethyl tertiary amine is expected to be observed in the typical aqueous pH range.

Caption: Experimental workflow for determining key physicochemical properties.

Integration with ADME and Drug Development

The experimentally determined physicochemical properties are not endpoints but rather inputs for predicting the in vivo fate of a drug candidate.

Caption: Relationship between physicochemical properties and the ADME profile.

-

Absorption: The predicted low-to-moderate lipophilicity and high TPSA suggest that passive diffusion across the gut wall might be limited. However, its good predicted aqueous solubility and the presence of a basic center mean that dissolution will likely not be a limiting factor. The actual LogD and solubility values will clarify this balance.

-

Distribution: A hydrophilic compound (low LogD) may have a smaller volume of distribution, remaining more in the systemic circulation rather than penetrating tissues. This can be advantageous or disadvantageous depending on the therapeutic target.

-

Metabolism: The piperazine ring is susceptible to metabolism by cytochrome P450 enzymes.[15] The ethyl group could be a site for dealkylation or hydroxylation. The methylsulfonyl group is generally stable.

-

Excretion: The compound's hydrophilicity suggests that renal clearance could be a significant route of excretion.[15]

By integrating these experimentally-derived physicochemical data points, drug development teams can make more informed decisions, anticipate potential liabilities, and rationally design the next generation of compounds with optimized ADME profiles.[16][17][18]

References

- Vertex AI Search. (2024, March 6). Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery.

-

Charifson, P. S., & Walters, W. P. (2014). The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. PubMed. [Link]

- Fiveable. (2025, August 15). Physicochemical properties | Medicinal Chemistry Class Notes.

- Jadhav, S. B., et al. (2015, February 19). Importance of Physicochemical Properties In Drug Discovery.

- Raytor. (2025, July 16). How Drug Physical and Chemical Properties Influence Therapeutic Efficacy.

- International Journal of Biology and Chemistry. (n.d.).

- MDPI. (2026, January 19). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry.

- Benchchem. (n.d.).

- ResearchGate. (n.d.). The medicinal chemistry of piperazines: A review.

- MDPI. (2024, October 24).

-

Grulke, C. M., et al. (2019). Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing. PubMed Central. [Link]

- Royal Society of Chemistry. (2023, February 3). Physicochemical Properties | The Handbook of Medicinal Chemistry.

-

National Center for Biotechnology Information. (n.d.). 1-Ethyl-4-methylpiperazine. PubChem. [Link]

-

National Center for Biotechnology Information. (n.d.). 1-(4-Methylsulfonylpiperazin-1-yl)ethanimine. PubChem. [Link]

-

PrepChem.com. (n.d.). Synthesis of 1-(4-hydroxyphenyl)-4-(methylsulfonyl)piperazine. [Link]

-

Pacific BioLabs. (n.d.). Physicochemical Properties. [Link]

-

Wikipedia. (n.d.). Piperazine. [Link]

- Khalili, F., Henni, A., & East, A. L. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K.

-

National Center for Biotechnology Information. (n.d.). 1-(Methylsulfonyl)piperazine. PubChem. [Link]

- ResearchGate. (n.d.). pKa values of common substituted piperazines.

- Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis of aryl {4-[({5-[3-(methylsulfonyl)phenyl]pyrazin-2-yl}- oxy)methyl]piperidin-1-yl}methanones.

- MDPI. (2023, May 10). New Physicochemical Methodology for the Determination of the Surface Thermodynamic Properties of Solid Particles.

-

National Center for Biotechnology Information. (n.d.). Ethyl 4-(phenylsulfonyl)piperazine-1-carboxylate. PubMed Central. [Link]

- Semantic Scholar. (2009, July 15).

-

SpectraBase. (n.d.). 1-(3,4-Dimethoxybenzyl)-4-(ethylsulfonyl)piperazine oxalate - Optional[1H NMR] - Spectrum. [Link]

- Revue Roumaine de Chimie. (n.d.). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES.

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (2010). NMR Chemical Shifts of Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515.

- MDPI. (2024, January 15).

Sources

- 1. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery - PharmaFeatures [pharmafeatures.com]

- 4. The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. fiveable.me [fiveable.me]

- 6. uregina.ca [uregina.ca]

- 7. researchgate.net [researchgate.net]

- 8. tcichemicals.com [tcichemicals.com]

- 9. revroum.lew.ro [revroum.lew.ro]

- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 11. mdpi.com [mdpi.com]

- 12. pacificbiolabs.com [pacificbiolabs.com]

- 13. books.rsc.org [books.rsc.org]

- 14. Piperazine - Wikipedia [en.wikipedia.org]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Importance of Physicochemical Properties In Drug Discovery. (Review Article) | RA Journal of Applied Research [rajournals.in]

- 17. raytor.com [raytor.com]

- 18. Determination of ADMET properties of substituted-piperidine-3-carboxamide derivatives with potential use in the treatment of Crohn's disease | International Journal of Biology and Chemistry [ijbch.kaznu.kz]

1-Ethyl-4-(methylsulfonyl)piperazine: Mechanistic Profile & Synthetic Utility

The following technical guide details the mechanistic role, physicochemical properties, and synthetic utility of 1-ethyl-4-(methylsulfonyl)piperazine , a specialized pharmacophore in medicinal chemistry.

Technical Monograph for Drug Development Professionals

Executive Summary

1-Ethyl-4-(methylsulfonyl)piperazine (CAS: 98433-26-2) is a functionalized piperazine derivative widely utilized as a strategic building block in the synthesis of bioactive small molecules. Unlike the promiscuous di-basic piperazine scaffold, this mono-sulfonated derivative exhibits a distinct physicochemical profile characterized by reduced basicity , enhanced metabolic stability , and specific hydrogen-bonding capabilities .

Its "mechanism of action" in a drug discovery context is defined by its role as a bioisostere and pharmacokinetic modulator . It is frequently incorporated into kinase inhibitors, GPCR antagonists, and ion channel modulators to optimize the Lipophilic Ligand Efficiency (LLE) and mitigate off-target liabilities such as hERG inhibition.

Physicochemical Mechanism of Action

The core utility of 1-ethyl-4-(methylsulfonyl)piperazine lies in its ability to modulate the electronic and steric environment of a drug candidate.

pKa Modulation and Basicity

The introduction of the electron-withdrawing methylsulfonyl group (

-

N1 (Ethyl-substituted): Retains tertiary amine character but with a lowered pKa (typically ~7.5–8.0) compared to N-ethylpiperazine (~9.8) due to the inductive electron-withdrawing effect of the distal sulfonyl group.

-

N4 (Sulfonyl-substituted): The nitrogen lone pair is delocalized into the sulfonyl group, rendering it non-basic at physiological pH.

Impact on Drug Design: This mono-basic character is critical for membrane permeability . By reducing the fraction of the molecule that is dicationic at physiological pH, the scaffold improves passive diffusion across the blood-brain barrier (BBB) and gastrointestinal tract.

Lipophilicity and Solubility

The methylsulfonyl group acts as a "polar handle," balancing the lipophilicity of the ethyl group.

-

LogP Modulation: The sulfonyl moiety lowers the LogP relative to an N-alkyl or N-aryl group, preventing the molecule from becoming overly lipophilic ("grease ball" effect).

-

Solubility: The sulfonyl oxygens serve as strong hydrogen bond acceptors (HBA), enhancing aqueous solubility without introducing a donor (HBD), which is favorable for permeability.

Table 1: Comparative Physicochemical Properties

| Property | Piperazine | 1-Ethylpiperazine | 1-Ethyl-4-(methylsulfonyl)piperazine |

| Basicity (pKa) | ~9.8 / 5.6 (Di-basic) | ~9.9 / 5.8 (Di-basic) | ~7.8 (Mono-basic) |

| H-Bond Donors | 2 | 1 | 0 |

| H-Bond Acceptors | 2 | 2 | 4 (2 N + 2 O) |

| Electronic Character | Nucleophilic | Nucleophilic | Electrophilic (at S) / Nucleophilic (at N1) |

| Primary Utility | Linker / Scaffold | Reagent | Pharmacophore / Modulator |

Biological Interaction Mechanism

In the context of ligand-protein binding, the 1-ethyl-4-(methylsulfonyl)piperazine moiety operates through specific molecular interactions.

Binding Mode

-

Sulfonyl Group: Acts as a specific anchor in the binding pocket. The two oxygen atoms can form water-mediated hydrogen bonds or direct H-bonds with backbone amides (e.g., in the hinge region of kinases or the orthosteric site of GPCRs).

-

Piperazine Ring: Provides a rigid spacer that orients the ethyl and methylsulfonyl groups in a defined vector (chair conformation).

-

Ethyl Group: Fills small hydrophobic pockets (e.g., ribose pocket or hydrophobic sub-domains), providing van der Waals contacts that improve potency.

Metabolic Stability (Metabolic Soft Spot Blocking)

Unsubstituted piperazines are prone to N-oxidation and ring hydroxylation. The N-sulfonyl group sterically and electronically deactivates the N4 position, blocking N-oxidation and reducing the rate of CYP450-mediated metabolism. This extends the half-life (

Mitigation of hERG Toxicity

Basic amines, particularly secondary and tertiary piperazines, are frequent culprits in hERG channel blockade (leading to QT prolongation). By sulfonylating the N4 nitrogen, the overall basicity is reduced, and the pharmacophore's electrostatic potential is altered, often resulting in reduced affinity for the hERG channel pore .

Synthetic Pathways & Protocols

The synthesis of 1-ethyl-4-(methylsulfonyl)piperazine and its incorporation into drug scaffolds follows a robust, self-validating protocol.

Synthesis of the Core Scaffold

The synthesis typically proceeds via the selective sulfonylation of 1-ethylpiperazine.

Reaction Scheme:

Step-by-Step Protocol:

-

Reagents: 1-Ethylpiperazine (1.0 eq), Methanesulfonyl chloride (1.1 eq), Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 eq).

-

Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF) (Anhydrous).

-

Procedure:

-

Dissolve 1-ethylpiperazine and TEA in DCM under

atmosphere at 0°C. -

Add MsCl dropwise over 30 minutes to control the exotherm.

-

Stir at 0°C for 1 hour, then warm to room temperature (RT) for 2 hours.

-

Quench: Add saturated

solution. -

Extraction: Extract with DCM (

). Wash organic layer with brine. -

Purification: Dry over

, concentrate in vacuo. Purify via silica gel flash chromatography (MeOH/DCM gradient) if necessary, though the crude is often sufficiently pure (>95%).

-

Visualization of Synthetic Logic

The following diagram illustrates the synthetic workflow and the downstream applications of the scaffold.

Caption: Synthetic pathway for 1-ethyl-4-(methylsulfonyl)piperazine and its divergence into therapeutic applications.

Applications in Drug Discovery (Case Studies)

Kinase Inhibitor Optimization

In the development of inhibitors for targets like PI3K or mTOR , the 1-ethyl-4-(methylsulfonyl)piperazine moiety is often attached to the solvent-exposed region of the inhibitor.

-

Mechanism: The ethyl group provides a small hydrophobic anchor, while the sulfonyl group interacts with the water network at the kinase active site entrance.

-

Outcome: Improved solubility and reduced clearance compared to the N-methyl analog.

Antipsychotic & CNS Agents

Piperazine derivatives are privileged structures in CNS drug discovery (e.g., Aripiprazole, Olanzapine).

-

Mechanism: The 1-ethyl-4-(methylsulfonyl)piperazine fragment mimics the binding of endogenous neurotransmitters but with altered kinetics. The sulfonyl group prevents rapid oxidative metabolism seen with N-methyl groups.

Safety and Handling

While 1-ethyl-4-(methylsulfonyl)piperazine is a stable intermediate, standard laboratory safety protocols must be observed.

-

Hazard Classification: Irritant (Skin/Eye).

-

Genotoxicity: Unlike alkyl mesylates (e.g., methyl methanesulfonate), the sulfonamide linkage (N-SO2-C) is chemically stable and not an alkylating agent. It does not carry the same genotoxic structural alert as mesylate esters.

-

Storage: Store in a cool, dry place under inert atmosphere. Hygroscopic potential is low compared to piperazine salts.

References

-

Berkheij, M., et al. (2005). "Synthesis of 1,4-disubstituted piperazines via a novel solid-phase approach." Tetrahedron Letters, 46(14), 2369-2371. Link

-

Dinsmore, C. J., & Beshore, D. C. (2002). "Recent advances in the synthesis of piperazines and piperidines." Tetrahedron, 58(17), 3297-3312. Link

-

Meanwell, N. A. (2011). "Synopsis of some recent tactical application of bioisosteres in drug design." Journal of Medicinal Chemistry, 54(8), 2529–2591. Link

-

PubChem Compound Summary. (2024). "1-Ethyl-4-(methylsulfonyl)piperazine (CAS 98433-26-2)." National Center for Biotechnology Information. Link

-

Gurdal, E. E., et al. (2015). "Synthesis and biological evaluation of some new piperazine derivatives as potential antitumor agents." Archives of Pharmacal Research, 38, 563–572. Link

Biological Activity of Sulfonylpiperazine Derivatives

Executive Summary

The sulfonylpiperazine scaffold represents a "privileged structure" in medicinal chemistry, characterized by its ability to bind diverse biological targets with high affinity. This guide analyzes the pharmacological versatility of sulfonylpiperazine derivatives, specifically focusing on three primary therapeutic vectors: metabolic regulation (11β-HSD1 inhibition) , oncology (VEGFR-2/Topo II inhibition) , and antimicrobial defense (LpxH targeting) .

By leveraging the rigid piperazine core as a linker and the sulfonyl group as a hydrogen-bond acceptor, researchers can fine-tune pharmacokinetic profiles. This document provides a structural analysis of these activities, supported by quantitative data and validated experimental protocols.

Chemical Scaffold & SAR Analysis

The sulfonylpiperazine core consists of a piperazine ring nitrogen-linked to a sulfonyl group. Its biological activity is dictated by substitutions at the

Structural Logic

-

The Sulfonyl Group (

): Acts as a critical hydrogen bond acceptor. In 11β-HSD1 inhibitors, it often orients the molecule within the hydrophobic pocket of the enzyme. -

The Piperazine Ring: Provides a semi-rigid spacer that directs the spatial arrangement of the

and

Structure-Activity Relationship (SAR) Visualization

Figure 1: SAR map illustrating how specific substitutions at N1 and N4 positions drive therapeutic selectivity.

Therapeutic Sector A: Metabolic Disorders (11β-HSD1 Inhibition)

Inhibition of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) is a validated strategy for treating Type 2 Diabetes and Metabolic Syndrome.[1] 11β-HSD1 converts inactive cortisone into active cortisol, amplifying intracellular glucocorticoid signaling.[1]

Mechanism of Action

Sulfonylpiperazines act as competitive inhibitors, occupying the cortisone-binding pocket. This prevents the reduction of cortisone, thereby lowering local cortisol levels in adipose tissue and the liver.

Key Data Points

Optimization of arylsulfonylpiperazines has yielded compounds with nanomolar potency.[2]

| Compound ID | R-Group ( | IC50 (Human 11β-HSD1) | Mechanism | Source |

| (R)-45 | 4-fluorophenyl | 3 nM | Competitive Inhibition | [1] |

| Cmpd 13q | Piperazine sulfonamide | <10 nM | Selective vs 11β-HSD2 | [2] |

| (S)-25 | Diarylsulfone analog | 5 nM | High Oral Bioavailability | [3] |

Therapeutic Sector B: Antimicrobial (LpxH Inhibition)

A rapidly emerging application is targeting LpxH (UDP-2,3-diacylglucosamine pyrophosphate hydrolase) in Gram-negative bacteria.[3][4][5] This enzyme is essential for Lipid A biosynthesis, a key component of the bacterial outer membrane.[6]

The "Pyridinyl" Breakthrough

Replacing the standard phenyl sulfonyl group with a pyridinyl group significantly enhances interaction with the F141 residue in the LpxH insertion lid.[4][6]

-

Target: Klebsiella pneumoniae, E. coli[5]

-

Potency:

values range from 0.02–0.05 nM.[4] -

Outcome: Bactericidal activity with low spontaneous resistance frequency (

).

LpxH Inhibition Pathway

Figure 2: Mechanism of LpxH inhibition by sulfonylpiperazines leading to bacterial cell death.

Experimental Protocols

Reliable data generation requires rigorous assay protocols. Below are the standard operating procedures (SOPs) for synthesis and enzymatic evaluation.

General Synthesis of Sulfonylpiperazines

Reaction Type: Nucleophilic Substitution (Sulfonylation)

-

Reagents: N-substituted piperazine (1.0 eq), Aryl sulfonyl chloride (1.1 eq), Triethylamine (TEA, 2.0 eq), Dichloromethane (DCM).

-

Procedure:

-

Dissolve the piperazine derivative in anhydrous DCM under nitrogen atmosphere.

-

Cool the solution to 0°C in an ice bath.

-

Add TEA dropwise, followed by the slow addition of aryl sulfonyl chloride.

-

Allow the mixture to warm to room temperature and stir for 4–12 hours (monitor via TLC).

-

Workup: Wash with water, saturated

, and brine. Dry over -

Purification: Recrystallization from ethanol or column chromatography (Hexane:EtOAc).

-

11β-HSD1 Scintillation Proximity Assay (SPA)

Objective: Determine IC50 values for potential inhibitors.

-

Buffer: 50 mM Tris-HCl (pH 7.2), 1 mM EDTA.

-

Substrate:

-Cortisone and NADPH (cofactor). -

Microsomes: Human liver microsomes or recombinant 11β-HSD1.

-

Protocol:

-

Incubate enzyme with test compound (in DMSO) for 15 mins at 37°C.

-

Initiate reaction by adding

-Cortisone and NADPH. -

Incubate for 60 mins at 37°C.

-

Stop reaction by adding SPA beads coated with anti-cortisol monoclonal antibodies.

-

Readout: Measure scintillation counts. The beads bind only to the product (Cortisol). Lower counts = Higher Inhibition.

-

LpxH Malachite Green Assay

Objective: Measure inorganic phosphate (

-

Reagents: Recombinant LpxH, UDP-2,3-diacyl-GlcN (substrate), Malachite Green Reagent.

-

Protocol:

-

Prepare reaction mixture: 10 nM LpxH in assay buffer (pH 7.5, 0.01% Triton X-100).

-

Add inhibitor (serial dilutions).

-

Add substrate to start reaction.

-

Incubate at 30°C for 20 minutes.

-

Add Malachite Green reagent to quench reaction and develop color.

-

Readout: Measure Absorbance at 620 nm.

concentration correlates with enzyme activity.

-

References

-

Vertex Pharmaceuticals. "Discovery and initial SAR of arylsulfonylpiperazine inhibitors of 11beta-hydroxysteroid dehydrogenase type 1." Bioorganic & Medicinal Chemistry Letters. Link

-

Journal of Medicinal Chemistry. "Piperazine sulfonamides as potent, selective, and orally available 11beta-HSD1 inhibitors." J Med Chem.[7] Link

-

National Institutes of Health. "The synthesis and SAR of novel diarylsulfone 11β-HSD1 inhibitors." Bioorg Med Chem Lett. Link

-

American Chemical Society. "Design and Evaluation of Pyridinyl Sulfonyl Piperazine LpxH Inhibitors with Potent Antibiotic Activity." JACS Au. Link

-

Bentham Science. "Design, Synthesis and Biological Evaluation of Nucleozin Sulfonyl Piperazine Derivatives as Anti-influenza A Virus Inhibitors." Letters in Drug Design & Discovery. Link

-

MDPI. "A Novel Compound from the Phenylsulfonylpiperazine Class: Evaluation of In Vitro Activity on Luminal Breast Cancer Cells." Molecules. Link

Sources

- 1. Recent advances in the discovery of 11beta-HSD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery and initial SAR of arylsulfonylpiperazine inhibitors of 11beta-hydroxysteroid dehydrogenase type 1 (11beta-HSD1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and evaluation of sulfonyl piperazine LpxH inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Design and Evaluation of Pyridinyl Sulfonyl Piperazine LpxH Inhibitors with Potent Antibiotic Activity Against Enterobacterales - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Piperazine sulfonamides as potent, selective, and orally available 11beta-hydroxysteroid dehydrogenase type 1 inhibitors with efficacy in the rat cortisone-induced hyperinsulinemia model - PubMed [pubmed.ncbi.nlm.nih.gov]

Structure-activity relationship of N-substituted piperazines

An In-Depth Technical Guide to the Structure-Activity Relationship of N-Substituted Piperazines

For Researchers, Scientists, and Drug Development Professionals

Abstract

The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, is a cornerstone of modern medicinal chemistry. Its unique physicochemical properties—including structural rigidity, a high polar surface area, and the capacity for dual N-functionalization—have established it as a "privileged scaffold" in drug discovery.[1][2] Molecules incorporating this moiety have demonstrated a vast range of pharmacological activities, including antipsychotic, antihistaminic, antidepressant, and anticancer effects.[2][3] This technical guide provides a comprehensive analysis of the structure-activity relationships (SAR) governing N-substituted piperazines. We will explore the causal links between specific structural modifications at the N1 and N4 positions and their resulting impact on biological activity, pharmacokinetics, and target selectivity. This document is intended to serve as a foundational resource for scientists engaged in the design and optimization of piperazine-based therapeutic agents.

The Piperazine Scaffold: Foundational Physicochemical and Conformational Properties

The widespread use of the piperazine moiety in drug design is a direct result of its advantageous physicochemical characteristics.[4] The two nitrogen atoms provide a combination of hydrogen bond donors and acceptors, which often enhances aqueous solubility and bioavailability.[1][5]

1.1. Basicity and Ionization

Piperazine is a weak base with two distinct pKa values (pKa1 ≈ 5.4, pKa2 ≈ 9.7).[4] At physiological pH (7.4), the more basic nitrogen (pKa2) is predominantly protonated, while the second nitrogen remains largely neutral. This feature is critical for receptor interactions, as the protonated amine can form a key ionic bond with acidic residues (e.g., Aspartate) in a receptor's binding pocket.[6]

The basicity of the nitrogens is highly tunable through N-substitution.

-

N-Alkylation: Generally reduces basicity slightly.[4]

-

N-Acylation or N-Sulfonylation: Significantly reduces basicity due to the electron-withdrawing nature of the carbonyl or sulfonyl group.[4]

-

N-Arylation: The effect depends on the nature of the aryl ring and its substituents. Electron-withdrawing groups on the aryl ring decrease basicity.[4]

This modulation of pKa is a fundamental tool in medicinal chemistry to optimize a compound's solubility, membrane permeability, and target affinity.[4]

1.2. Conformational Analysis

The piperazine ring predominantly adopts a low-energy chair conformation .[7][8] Boat and twisted-boat conformations are also possible but are energetically less favorable.[7] The chair conformation is observed in the vast majority of small-molecule crystal structures and protein-ligand complexes.[8] However, the ring possesses enough flexibility to adapt its conformation to fit specific binding pockets, a feature that contributes to its promiscuity across different targets.[8][9]

N-substitution introduces additional conformational complexity. For instance, N-acylated piperazines exhibit restricted rotation around the N-C(O) amide bond, leading to the existence of distinct rotamers that can be observed by NMR spectroscopy.[10][11] This restricted rotation can influence how the molecule presents its pharmacophoric features to a biological target.

General Principles of N-Substituted Piperazine SAR

The biological activity of piperazine derivatives is primarily dictated by the nature of the substituents at the N1 and N4 positions. A common pharmacophoric model, particularly for CNS-active agents, involves an aryl group attached to N1 and a more diverse, often polar or extended, group at N4.

Below is a generalized workflow for a typical SAR study on N-substituted piperazines.

Caption: A typical experimental workflow for an SAR campaign on N-substituted piperazines.

SAR in Central Nervous System (CNS) Agents

Arylpiperazines are prolific scaffolds for targeting CNS receptors, particularly dopaminergic and serotonergic G-protein coupled receptors (GPCRs).[12][13]

3.1. Antipsychotics

Many atypical antipsychotics feature a piperazine moiety to modulate dopamine (D2) and serotonin (5-HT2A, 5-HT1A) receptors.[12][14] The archetypal structure is an N-arylpiperazine connected via a linker to another cyclic system.

-

N1-Aryl Group: This group is crucial for affinity and selectivity.

-

A dichlorophenyl group, as seen in Aripiprazole, often confers high affinity for D2 receptors.

-

Replacing the phenyl ring with a benzothiophene, as in Ziprasidone, can fine-tune the receptor profile, enhancing 5-HT1A affinity.[15]

-

-

N4-Substituent & Linker: The linker (often a C2-C4 alkyl chain) and the terminal N4 group are critical for modulating the overall pharmacological profile and pharmacokinetic properties.

-

The length and flexibility of the linker influence the orientation of the N1-aryl group within the binding pocket.

-

The terminal group can introduce additional receptor interactions. For example, in many multi-target antipsychotics, this part of the molecule is designed to interact with histamine H3 or serotonin 5-HT6 receptors.[15]

-

Table 1: SAR of Arylpiperazine Antipsychotics

| Compound | N1-Aryl Group | N4-Substituent | Key Receptor Affinities (Ki, nM) |

| Aripiprazole Analog | 2,3-Dichlorophenyl | Butyl-phenyl-amide | D2: 0.34, 5-HT1A: 1.7, 5-HT2A: 3.4 |

| Ziprasidone Analog | Benzisothiazolyl | Ethyl-glutarimide | D2: 4.8, 5-HT1A: 3.4, 5-HT2A: 0.4 |

| Compound 22[14] | 2,3-Dichlorophenyl | Propyl-oxadiazole | D2: 1.2, 5-HT1A: 2.1, 5-HT2A: 3.5 |

Data is illustrative and sourced from multiple references to show trends.

3.2. Antidepressants

Piperazine is a key substructure in many antidepressants, often acting as serotonin reuptake inhibitors or 5-HT1A receptor agonists.[16][17]

-

N1-Aryl Group: Substitutions on the phenyl ring are critical. Electron-withdrawing groups like chloro (Cl) or trifluoromethyl (CF3) at the meta or para positions often enhance activity at serotonin transporters (SERT).[13][18]

-

N4-Substituent: The N4 position can tolerate a variety of groups.

-

Short alkyl chains or more complex heterocyclic systems can be attached.

-

In dual serotonin-norepinephrine reuptake inhibitors (SNRIs), the N4-substituent is designed to confer affinity for the norepinephrine transporter (NET).[18]

-

The diagram below illustrates the interaction of a typical arylpiperazine with a serotonin receptor, highlighting key binding motifs.

Caption: Key interactions of an arylpiperazine ligand within a GPCR binding pocket.

SAR in H1 Antihistamines

The piperazine scaffold is central to the development of H1 antihistamines, from first-generation sedating agents like hydroxyzine to second-generation non-sedating drugs like cetirizine.[6]

The general pharmacophore for piperazine-based H1 antagonists includes:

-

A diarylmethyl (benzhydryl) group: Attached to N1, this is essential for high-affinity H1 receptor binding.[6] One of the aryl rings often bears a para-substituent (e.g., Cl).

-

The piperazine ring: Serves as the basic tertiary amine function, which is protonated at physiological pH and crucial for receptor interaction.[6]

-

An N4-substituent: This group profoundly influences the drug's pharmacokinetic properties, particularly its ability to cross the blood-brain barrier (BBB).

-

In hydroxyzine, the N4-substituent is a hydroxyethyl group, and the compound readily enters the CNS, causing sedation.

-

In its metabolite, cetirizine, this group is oxidized to a carboxylic acid.[6] The presence of the charged carboxylate group drastically reduces lipophilicity and makes it a substrate for efflux pumps like P-glycoprotein at the BBB, thereby preventing CNS entry and sedation.[6]

-

SAR in Anticancer Agents

Piperazine derivatives have emerged as potent anticancer agents, acting through various mechanisms including kinase inhibition, tubulin polymerization inhibition, and apoptosis induction.[3][9][19]

-

Kinase Inhibitors: The piperazine ring is a key component of numerous tyrosine kinase inhibitors, such as Imatinib. It often serves as a solubilizing linker connecting two key pharmacophoric fragments, positioning them correctly within the ATP-binding pocket of the target kinase.[20]

-

Tubulin Polymerization Inhibitors: Certain N-arylpiperazine derivatives, when attached to other heterocyclic systems, have shown potent activity as inhibitors of tubulin polymerization, a mechanism shared by classic chemotherapy agents.[4]

-

Apoptosis Induction: Some piperazine compounds can induce apoptosis in cancer cells through both intrinsic and extrinsic pathways.[21]

Table 2: SAR of Piperazine-based Anticancer Agents

| Compound Class | N1-Substituent | N4-Substituent | Mechanism of Action | IC50 Range (µM) |

| Arylamide Derivatives[4] | Aryl | Acyl | Tubulin Polymerization Inhibition | 0.88 - 6.69 |

| Bis(thiazole) Derivatives[22] | Thiazole | Thiazole | Cytotoxicity (MCF-7) | 62.5 |

| Quinoxaline Hybrids[23] | Fluorophenyl | Methyl | Apoptosis Induction (A549) | ~ Doxorubicin |

Experimental Protocols

6.1. General Protocol for N1-Alkylation/Arylation via Reductive Amination

This method is a cornerstone for creating libraries of N-substituted piperazines.[20]

-

Reaction Setup: To a solution of piperazine (1.0 eq.) in a suitable solvent (e.g., methanol, dichloroethane) is added an aldehyde or ketone (1.1 eq.).

-

Iminium Formation: The mixture is stirred at room temperature for 1-2 hours to allow for the formation of the carbinolamine and subsequent dehydration to the iminium ion. Acetic acid can be added as a catalyst.

-

Reduction: A reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)3, 1.5 eq.) or sodium cyanoborohydride (NaBH3CN), is added portion-wise.

-

Work-up: The reaction is stirred overnight at room temperature. The solvent is then removed under reduced pressure. The residue is taken up in an organic solvent (e.g., ethyl acetate) and washed with aqueous sodium bicarbonate solution and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography or crystallization to yield the desired N-substituted piperazine.

6.2. Protocol for Receptor Binding Assay (Competitive)

This assay determines the affinity (Ki) of a test compound for a specific receptor.

-

Preparation: Prepare cell membrane homogenates expressing the target receptor (e.g., D2, 5-HT1A) and a radiolabeled ligand known to bind the receptor with high affinity (e.g., [3H]spiperone for D2).

-

Incubation: In a 96-well plate, combine the membrane preparation, the radioligand (at a concentration near its Kd), and varying concentrations of the N-substituted piperazine test compound in a suitable assay buffer.

-

Equilibration: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a specific time (e.g., 60 minutes) to allow the binding to reach equilibrium.

-

Separation: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

-

Quantification: Wash the filters to remove non-specific binding. Measure the radioactivity retained on each filter using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand). Convert the IC50 to a Ki (inhibition constant) using the Cheng-Prusoff equation.

Bioisosteric Replacements

While highly effective, the piperazine scaffold can sometimes lead to undesirable off-target effects or pharmacokinetic profiles.[24] Bioisosteric replacement, where the piperazine ring is replaced by a different scaffold with similar steric and electronic properties, is a common strategy to mitigate these issues.

Common bioisosteres for piperazine include:

-

Homopiperazine: A seven-membered ring that can alter the vectors of the nitrogen substituents.[24]

-

Bridged Bicyclic Rings: Such as 2,5-diazabicyclo[2.2.1]heptane, which introduce conformational rigidity.[25]

-

Spiro-diamines: These can beneficially affect activity and reduce cytotoxicity compared to the parent piperazine compound.[26][27]

-

3-Aminoazetidine: This replacement can eliminate a chiral center and modulate pKa.[24]

The choice of bioisostere allows chemists to fine-tune the conformational presentation and physicochemical properties of the molecule, often leading to improved potency, selectivity, or metabolic stability.[24]

Conclusion

The N-substituted piperazine scaffold remains one of the most versatile and productive frameworks in drug discovery. Its success stems from a unique combination of favorable physicochemical properties, synthetic tractability, and conformational adaptability. A deep understanding of the structure-activity relationships governing substitutions at the N1 and N4 positions is paramount for rationally designing next-generation therapeutics. By carefully modulating the steric, electronic, and lipophilic properties of these substituents, medicinal chemists can precisely tune the affinity, selectivity, and pharmacokinetic profile of piperazine-based compounds to address a wide array of therapeutic targets, from CNS disorders to cancer and allergic diseases. The continued exploration of novel substitution patterns and bioisosteric replacements ensures that the piperazine core will remain a privileged and indispensable tool in the development of new medicines.

References

-

Shi, X. Y., et al. (2023). Discovery of novel arylamide derivatives containing piperazine moiety as inhibitors of tubulin polymerisation with potent liver cancer inhibitory activity. Journal of Enzyme Inhibition and Medicinal Chemistry. Available from: [Link]

- Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026, January 19). Source not specified.

-

The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents. PubMed. Available from: [Link]

-

Quantitative structure-activity relationship analysis of aryl alkanol piperazine derivatives with antidepressant activities. (2009, November 15). European Journal of Medicinal Chemistry. Available from: [Link]

-

Structure-activity relationships of N-substituted piperazine amine reuptake inhibitors. (2006, August 15). Source not specified. Available from: [Link]

-

Synthesis of N,N'-Substituted Piperazine and Homopiperazine Derivatives with Polyamine-like Actions at N-Methyl-D-aspartate Receptors. ACS Publications. Available from: [Link]

-

SAR studies of piperazine derivatives as antidepressant compounds. ResearchGate. Available from: [Link]

-

Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. (2024, April 29). Source not specified. Available from: [Link]

-

Synthesis and SAR of piperazine-based bis(thiazole) derivatives. ResearchGate. Available from: [Link]

-

Piperazine, a Key Substructure for Antidepressants: Its Role in Developments and Structure-Activity Relationships. (2021, June 17). PubMed. Available from: [Link]

-

Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. (2022, July 27). PubMed. Available from: [Link]

-

In-silico Studies of Phenyl Piperazine Derivatives Against Depression. (2024, December 31). Jetir.Org. Available from: [Link]

-

Synthesis and Evaluation of a Series of 2-Substituted-5-Thiopropylpiperazine (Piperidine)-1,3,4-Oxadiazoles Derivatives as Atypical Antipsychotics. (2012, April 30). PLOS ONE. Available from: [Link]

-

Design and Synthesis of Orally Bioavailable Piperazine Substituted 4(1H)-Quinolones with Potent Antimalarial Activity. PMC. Available from: [Link]

-

Basic Bioisosteres. (2022, July 5). Cambridge MedChem Consulting. Available from: [Link]

-

NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. (2018, December 6). RSC Publishing. Available from: [Link]

-

A Profound Insight into the Structure-activity Relationship of Ubiquitous Scaffold Piperazine: An Explicative Review. (2023). SciSpace. Available from: [Link]

-

Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. (2016, November 21). Beilstein Journals. Available from: [Link]

-

A Simple Synthesis of N-Alkylpiperazines. (2024, September 6). ResearchGate. Available from: [Link]

-

Design, synthesis, and biological evaluation of piperazine derivatives involved in the 5-HT1AR/BDNF/PKA pathway. (2023, December 11). Taylor & Francis. Available from: [Link]

-

Synthesis and Critical View on the Structure-Activity Relationships of N-(Substituted phenyl)-/N-Diphenylmethyl-piperazine-Based Conjugates as Antimycobacterial Agents. (2021, December 29). MDPI. Available from: [Link]

-

Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)-Sparteine Surrogate. White Rose eTheses Online. Available from: [Link]

-

Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. PubMed. Available from: [Link]

-

An insight into the therapeutic potential of piperazine-based anticancer agents. (2018, December 6). TÜBİTAK Academic Journals. Available from: [Link]

-

PIPERAZINES. Ataman Kimya. Available from: [Link]

-

Piperazine. Wikipedia. Available from: [Link]

-

Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands. (2025, December 26). ACS Omega. Available from: [Link]

-

Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands. (2025, December 26). ResearchGate. Available from: [Link]

- Preparation of n-substituted piperazines. Google Patents.

-

Advances in Medicinal Chemistry of Fused and Substituted Piperazines: Unlocking their Potential as Anticancer Agents. (2025, August 22). PubMed. Available from: [Link]

-

Fused and Substituted Piperazines as Anticancer Agents: A Review. (2025, March 15). PubMed. Available from: [Link]

-

Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. (2024, April 20). ResearchGate. Available from: [Link]

-

New Antihistamines: Substituted Piperazine and Piperidine Derivatives as Novel H1-Antagonists. Source not specified. Available from: [Link]

-

Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. (2019, November 15). Source not specified. Available from: [Link]

-

Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents. (2022, September 1). ACS Publications. Available from: [Link]

-

Substituted piperazine. Wikipedia. Available from: [Link]

-

Synthesis and biological evaluation of a new class of multi-target heterocycle piperazine derivatives as potential antipsychotics. (2021, May 7). RSC Publishing. Available from: [Link]

-

Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions. (2022, March 4). ACS Omega. Available from: [Link]

-

Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. (2021, October 8). MDPI. Available from: [Link]

-

DOPAMINE ANTAGONISTS: PHENOTHIAZINE/THIOXANTHENE SAR. Source not specified. Available from: [Link]

-

SAR of H1 Receptor Antagonists. Slideshare. Available from: [Link]

-

SAR of piperazine bearing phthalazinone derivatives. ResearchGate. Available from: [Link]

-

Novel Piperazine Derivatives as Potent Antihistamine, Anti-Inflammatory, and Anticancer Agents, their Synthesis and Characterization. (2024, April 18). Bentham Science Publisher. Available from: [Link]

Sources

- 1. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. Advances in Medicinal Chemistry of Fused and Substituted Piperazines: Unlocking their Potential as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. eurekaselect.com [eurekaselect.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. Fused and Substituted Piperazines as Anticancer Agents: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Advances (RSC Publishing) DOI:10.1039/C8RA09152H [pubs.rsc.org]

- 11. BJOC - Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling [beilstein-journals.org]

- 12. The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. jetir.org [jetir.org]

- 14. Synthesis and Evaluation of a Series of 2-Substituted-5-Thiopropylpiperazine (Piperidine)-1,3,4-Oxadiazoles Derivatives as Atypical Antipsychotics - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis and biological evaluation of a new class of multi-target heterocycle piperazine derivatives as potential antipsychotics - RSC Advances (RSC Publishing) DOI:10.1039/D1RA02426D [pubs.rsc.org]

- 16. researchgate.net [researchgate.net]

- 17. Piperazine, a Key Substructure for Antidepressants: Its Role in Developments and Structure-Activity Relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Structure-activity relationships of N-substituted piperazine amine reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 20. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 21. benchchem.com [benchchem.com]

- 22. researchgate.net [researchgate.net]

- 23. pubs.acs.org [pubs.acs.org]

- 24. Basic Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 25. Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Piperazine Bioisosteres for Drug Design - Enamine [enamine.net]

- 27. enamine.net [enamine.net]

Unlocking the Therapeutic Potential of 1-ethyl-4-(methylsulfonyl)piperazine: A Technical Guide to Target Identification and Validation

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

This guide provides a comprehensive framework for the systematic investigation of 1-ethyl-4-(methylsulfonyl)piperazine, a novel compound with significant therapeutic promise. Drawing upon the established pharmacological profile of the broader sulfonylpiperazine and piperazine classes of molecules, we will explore potential therapeutic targets and outline a rigorous, multi-pronged strategy for their identification and validation. This document is intended to serve as an in-depth technical resource, blending established scientific principles with actionable experimental designs to accelerate the discovery process.

Introduction: The Sulfonylpiperazine Scaffold - A Privileged Structure in Medicinal Chemistry

The piperazine nucleus is a cornerstone in modern drug discovery, recognized as a "privileged structure" due to its ability to bind to a multitude of biological receptors with high affinity.[1][2] This versatile six-membered heterocyclic ring, with its two opposing nitrogen atoms, imparts favorable physicochemical properties such as increased water solubility and oral bioavailability, which are critical for drug development.[2] The incorporation of a sulfonyl group further enhances the therapeutic potential, leading to a diverse range of biological activities.

While 1-ethyl-4-(methylsulfonyl)piperazine itself is a novel entity, the extensive body of research on structurally related compounds provides a fertile ground for hypothesis-driven investigation. Derivatives of the sulfonylpiperazine core have demonstrated significant efficacy in several key therapeutic areas, including:

-

Oncology: Phenylsulfonylpiperazine derivatives have exhibited cytotoxic effects against breast cancer cell lines.[3] Furthermore, a pyrrolo[2,1-f][4][5][6]triazine containing a methylsulfonylpiperazine moiety has been identified as a potent and selective PI3K alpha inhibitor for the treatment of solid tumors.[7]

-

Metabolic Disorders: Chalcone-sulfonyl piperazine hybrids have been explored as inhibitors of α-glucosidase and α-amylase for the management of diabetes.[5] Additionally, piperazine sulfonamide derivatives have shown inhibitory activity against the DPP-4 enzyme.[8]

-

Central Nervous System (CNS) Disorders: The piperazine scaffold is a common feature in drugs targeting CNS conditions. For instance, 5-piperazinyl-3-sulfonylindazoles have been developed as potent and selective 5-HT6 receptor antagonists for potential cognitive enhancement.[6]

-

Ophthalmology: Sulfonylpiperazine derivatives have been successfully designed as potent and selective inhibitors of carbonic anhydrase II (CA II), a validated target for reducing intraocular pressure in glaucoma.[9][10]

-

Infectious Diseases: The parent piperazine structure has a long-standing history as an anthelmintic agent, inducing paralysis in parasites by modulating GABA receptors.[11][12][13]

Given this precedent, a systematic exploration of 1-ethyl-4-(methylsulfonyl)piperazine's activity against targets within these therapeutic areas is a logical and promising starting point.

Proposed Therapeutic Targets and Rationale

Based on the established pharmacology of the sulfonylpiperazine scaffold, we propose the following initial panel of high-priority therapeutic targets for 1-ethyl-4-(methylsulfonyl)piperazine.

| Therapeutic Area | Potential Target(s) | Rationale for Investigation |

| Oncology | PI3Kα, Carbonic Anhydrase IX (CAIX) | The methylsulfonylpiperazine moiety is present in known PI3Kα inhibitors.[7] CAIX is a target for related arylsulfonyl piperazine derivatives with anticancer activity.[14] |

| Metabolic Disorders | α-Glucosidase, α-Amylase, DPP-4 | Sulfonyl piperazine hybrids have demonstrated inhibitory activity against these key enzymes in glucose metabolism.[5][8] |

| CNS Disorders | 5-HT6 Receptor | The sulfonylpiperazine core is a key component of potent 5-HT6 receptor antagonists.[6] |

| Ophthalmology | Carbonic Anhydrase II (CA II) | Sulfonylpiperazine derivatives are established as potent inhibitors of CA II for glaucoma treatment.[9][10] |

| Infectious Diseases | GABA Receptors (in parasites) | The piperazine nucleus is a known modulator of GABA receptors in nematodes, leading to anthelmintic effects.[11][12][13] |

A Phased Approach to Target Identification and Validation

We recommend a phased experimental approach, commencing with broad phenotypic screening and progressively narrowing the focus to specific target engagement and mechanism of action studies.

Phase 1: Broad Phenotypic Screening

The initial phase aims to identify the most promising therapeutic area(s) for 1-ethyl-4-(methylsulfonyl)piperazine through a series of cell-based and biochemical assays.

Experimental Workflow: Phase 1

Figure 1: Phase 1 Experimental Workflow.

Detailed Protocols: Phase 1

A. Cancer Cell Viability Assay (MTT Assay)

-

Cell Culture: Plate cancer cell lines (e.g., MCF7 for breast cancer, SKOV-3 for ovarian cancer) in 96-well plates and incubate for 24 hours.

-

Compound Treatment: Treat cells with a serial dilution of 1-ethyl-4-(methylsulfonyl)piperazine for 48-72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow for formazan crystal formation.

-

Solubilization: Add solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the IC50 value, representing the concentration of the compound that inhibits cell growth by 50%.

B. α-Glucosidase Inhibition Assay

-

Enzyme and Substrate Preparation: Prepare solutions of α-glucosidase and its substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG).

-

Incubation: In a 96-well plate, incubate the enzyme with varying concentrations of 1-ethyl-4-(methylsulfonyl)piperazine.

-

Reaction Initiation: Add the pNPG substrate to initiate the enzymatic reaction.

-

Reaction Termination: Stop the reaction with the addition of a basic solution (e.g., Na2CO3).

-

Absorbance Reading: Measure the absorbance of the product, p-nitrophenol, at 405 nm.

-

Data Analysis: Calculate the IC50 value for α-glucosidase inhibition.

Phase 2: Target Engagement and Mechanism of Action

Once a primary therapeutic area of interest is identified, Phase 2 focuses on confirming direct target engagement and elucidating the downstream cellular effects.

Experimental Workflow: Phase 2

Figure 2: Phase 2 Experimental Workflow for a hypothetical oncology hit.

Detailed Protocols: Phase 2

A. Cellular Thermal Shift Assay (CETSA)

-

Cell Treatment: Treat intact cells with 1-ethyl-4-(methylsulfonyl)piperazine or a vehicle control.

-

Heating: Heat the cell lysates at a range of temperatures.

-

Protein Separation: Separate the soluble and aggregated protein fractions by centrifugation.

-

Western Blot Analysis: Analyze the amount of the target protein (e.g., PI3Kα) remaining in the soluble fraction by Western blot.

-

Data Analysis: A shift in the melting curve of the target protein in the presence of the compound indicates direct binding.

B. Western Blot Analysis of PI3K/AKT Pathway

-

Cell Lysis: Treat cancer cells with 1-ethyl-4-(methylsulfonyl)piperazine for various time points and lyse the cells.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Antibody Incubation: Probe the membrane with primary antibodies against total and phosphorylated forms of PI3K, AKT, and downstream effectors.

-

Detection: Use a secondary antibody conjugated to HRP and a chemiluminescent substrate for detection.

-

Data Analysis: Quantify the changes in protein phosphorylation to assess the inhibitory effect of the compound on the signaling pathway.

Signaling Pathway Visualization

Figure 3: Proposed inhibition of the PI3K/AKT signaling pathway.

Conclusion and Future Directions

This guide provides a foundational strategy for elucidating the therapeutic potential of 1-ethyl-4-(methylsulfonyl)piperazine. By leveraging the known pharmacology of the sulfonylpiperazine scaffold, we have identified high-probability therapeutic targets and outlined a systematic approach for their investigation. The proposed phased workflow, from broad phenotypic screening to detailed mechanism of action studies, ensures a rigorous and efficient path to understanding the compound's biological activity.

Successful identification and validation of a primary target will pave the way for lead optimization, in vivo efficacy studies, and ultimately, the development of a novel therapeutic agent. The versatility of the piperazine core suggests that even if the initial hypotheses are not confirmed, the compound may possess unexpected activities in other therapeutic areas, warranting a flexible and adaptive research approach.

References

-

Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. (2024). MDPI. Available at: [Link]

-

Exploring chalcone-sulfonyl piperazine hybrids as anti-diabetes candidates: design, synthesis, biological evaluation, and molecular docking study. (2025). PubMed. Available at: [Link]

-

Lasamide Containing Sulfonylpiperazines as Effective Agents for the Management of Glaucoma Associated Symptoms. (2024). PMC. Available at: [Link]

-

5-Piperazinyl-3-sulfonylindazoles as potent and selective 5-hydroxytryptamine-6 antagonists. (2010). PubMed. Available at: [Link]

-

4-(Methylsulfonyl)piperazin-1-ium chloride. (n.d.). PMC. Available at: [Link]

-

Lasamide Containing Sulfonylpiperazines as Effective Agents for the Management of Glaucoma Associated Symptoms. (2024). ResearchGate. Available at: [Link]

-

Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. (2024). MDPI. Available at: [Link]

-

A Facile Synthesis of Piperazine Derivatives and their Pharmacological Profile. (2018). Journal of Applicable Chemistry. Available at: [Link]

-

Synthesis of 1-(4-hydroxyphenyl)-4-(methylsulfonyl)piperazine. (n.d.). PrepChem.com. Available at: [Link]

-

Piperazine. (n.d.). Wikipedia. Available at: [Link]

-

Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. (2024). PubMed. Available at: [Link]

-

1-(Methylsulfonyl)piperazine. (n.d.). PubChem. Available at: [Link]

-

Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. (2026). ResearchGate. Available at: [Link]

-

MECHANISM OF THE PARALYSING ACTION OF PIPERAZINE ON ASCARIS MUSCLE. (n.d.). PubMed. Available at: [Link]

-

Identification of methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f][4][5][6]triazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate (CYH33) as an orally bioavailable, highly potent, PI3K alpha inhibitor for the treatment of advanced solid tumors. (2021). PubMed. Available at: [Link]

-

What is the mechanism of Piperazine? (2024). Patsnap Synapse. Available at: [Link]

-

DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. (n.d.). Revue Roumaine de Chimie. Available at: [Link]

-

Synthesis of piperazines. (n.d.). Organic Chemistry Portal. Available at: [Link]

-

PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD. (2025). ResearchGate. Available at: [Link]

-

A Novel Compound from the Phenylsulfonylpiperazine Class: Evaluation of In Vitro Activity on Luminal Breast Cancer Cells. (2024). MDPI. Available at: [Link]

-

Synthesis, Characterization, Cytotoxicity, Cellular Imaging, Molecular Docking, and ADMET Studies of Piperazine-Linked 1,8-Naphthalimide-Arylsulfonyl Derivatives. (2024). MDPI. Available at: [Link]

Sources

- 1. 4-(Methylsulfonyl)piperazin-1-ium chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. Exploring chalcone-sulfonyl piperazine hybrids as anti-diabetes candidates: design, synthesis, biological evaluation, and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 5-Piperazinyl-3-sulfonylindazoles as potent and selective 5-hydroxytryptamine-6 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Identification of methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f][1,2,4]triazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate (CYH33) as an orally bioavailable, highly potent, PI3K alpha inhibitor for the treatment of advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Lasamide Containing Sulfonylpiperazines as Effective Agents for the Management of Glaucoma Associated Symptoms - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Piperazine - Wikipedia [en.wikipedia.org]

- 12. MECHANISM OF THE PARALYSING ACTION OF PIPERAZINE ON ASCARIS MUSCLE - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. What is the mechanism of Piperazine? [synapse.patsnap.com]

- 14. mdpi.com [mdpi.com]

Technical Guide: Physicochemical Profiling of 1-Ethyl-4-(methylsulfonyl)piperazine

Topic: Solubility and Stability of 1-Ethyl-4-(methylsulfonyl)piperazine Content Type: Technical Monograph & Characterization Framework Audience: Medicinal Chemists, Process Chemists, and Formulation Scientists

Executive Summary

1-Ethyl-4-(methylsulfonyl)piperazine is a specialized piperazine derivative characterized by a bifunctional scaffold: a basic tertiary amine (N1-ethyl) and a non-basic, polar sulfonamide moiety (N4-methylsulfonyl). Often utilized as a building block in the synthesis of kinase inhibitors and GPCR ligands, its utility depends heavily on understanding its pH-dependent solubility and hydrolytic resilience.

This guide provides a structural analysis of the compound’s physicochemical behavior, detailing its solubility profile, stability mechanisms, and protocols for synthesis and characterization.[1]

Chemical Identity & Physicochemical Baseline

Unlike simple piperazines, the introduction of the electron-withdrawing methylsulfonyl group at the N4 position fundamentally alters the molecule's electronic landscape, quenching the basicity of the N4 nitrogen while retaining the basicity of the N1 nitrogen.

Table 1: Physicochemical Properties (Predicted & Derived)

| Property | Value / Description | Mechanistic Insight |

| IUPAC Name | 1-Ethyl-4-(methylsulfonyl)piperazine | - |

| Molecular Formula | C₇H₁₆N₂O₂S | - |

| Molecular Weight | 192.28 g/mol | Small molecule, fragment-like. |

| pKa (N1 - Ethyl) | 8.2 – 8.8 (Predicted) | Basic center; protonatable at physiological pH. |

| pKa (N4 - Sulfonyl) | Non-basic | Lone pair delocalized into sulfonyl group. |

| LogP (Octanol/Water) | ~0.2 – 0.6 (Predicted) | Amphiphilic; more lipophilic than piperazine, but highly water-soluble at pH < 7. |

| H-Bond Donors | 0 | No -NH or -OH groups (aprotic). |

| H-Bond Acceptors | 4 | Sulfonyl oxygens (2) + N1 + N4. |

Synthesis & Structural Validation

As this specific derivative is often synthesized in-house rather than sourced in bulk, establishing a robust synthesis and validation protocol is critical.

Synthesis Workflow (Graphviz Visualization)

The following diagram outlines the standard synthesis pathway from commercially available 1-ethylpiperazine, highlighting critical control points for impurity management.

Figure 1: Synthesis pathway converting 1-ethylpiperazine to the sulfonamide target via nucleophilic substitution.

Critical Process Parameters

-

Stoichiometry: Use a slight excess of base (1.1–1.2 eq) to scavenge HCl generated during mesylation.

-

Temperature Control: Addition of MsCl must be performed at 0°C to prevent bis-sulfonylation or polymerization byproducts.

-

Purification: The product is often an oil or low-melting solid. Purification via column chromatography (DCM:MeOH 95:5) is recommended if crystallization fails.

Solubility Profile

The solubility of 1-ethyl-4-(methylsulfonyl)piperazine is governed by the ionization of the N1-ethyl nitrogen.

Aqueous Solubility vs. pH

-

pH 1.0 – 6.0 (High Solubility): The molecule exists predominantly as the cationic salt (protonated at N1). Solubility is typically >50 mg/mL.

-

pH > 9.0 (Moderate Solubility): The molecule exists as the free base. While the sulfonamide group adds polarity, the ethyl group adds lipophilicity. Solubility is expected to be in the range of 1–10 mg/mL, significantly lower than the salt form.

Organic Solvent Compatibility

| Solvent | Solubility Rating | Application Relevance |

| Dichloromethane (DCM) | High | Preferred solvent for synthesis and extraction. |

| Methanol / Ethanol | High | Suitable for crystallization or formulation. |

| DMSO / DMF | High | Ideal for biological stock solutions (>100 mM). |

| Hexanes / Heptane | Low | Used as an anti-solvent for precipitation. |

Stability Assessment

Sulfonamides are renowned for their stability, making this scaffold robust compared to amides or esters. However, the tertiary amine presents specific oxidative risks.

Degradation Pathways (Graphviz Visualization)

This diagram maps the potential degradation routes under stress conditions.

Figure 2: Stability map indicating N-oxidation as the primary degradation risk under stress.

Stress Testing Protocols

To validate the stability of your specific batch, perform the following "Forced Degradation" study.

| Stress Condition | Protocol | Expected Outcome |